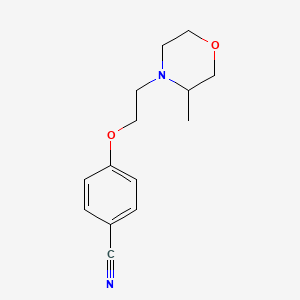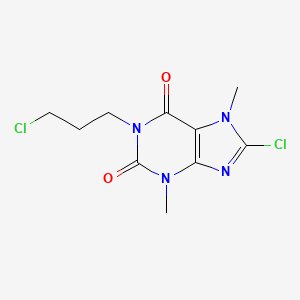
6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at position 6 and a tetrahydro-2H-thiopyran-3-yl group at the N4 position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-diamino-6-chloropyrimidine with tetrahydro-2H-thiopyran-3-ylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the tetrahydro-2H-thiopyran-3-yl group allows for potential cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and solvent conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound exhibits potential biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development and biological studies.
Medicine: Due to its biological activities, it is investigated for its potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of 6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine, with similar chemical properties but lacking the tetrahydro-2H-thiopyran-3-yl group.
6-Chloropyrimidine-2,4-diamine: Another related compound with similar structural features but different substituents at the N4 position.
Uniqueness
The uniqueness of this compound lies in the presence of the tetrahydro-2H-thiopyran-3-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s potential for cyclization reactions and may contribute to its biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C9H13ClN4S |
|---|---|
Poids moléculaire |
244.75 g/mol |
Nom IUPAC |
6-chloro-4-N-(thian-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H13ClN4S/c10-7-4-8(14-9(11)13-7)12-6-2-1-3-15-5-6/h4,6H,1-3,5H2,(H3,11,12,13,14) |
Clé InChI |
XXAPDWMMSYYSDU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CSC1)NC2=CC(=NC(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)

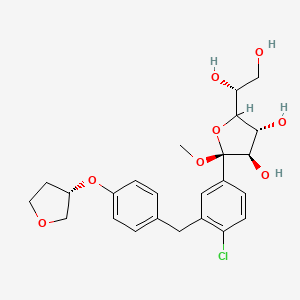

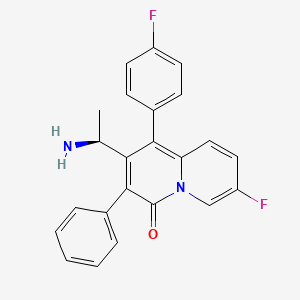
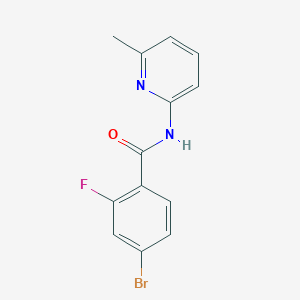
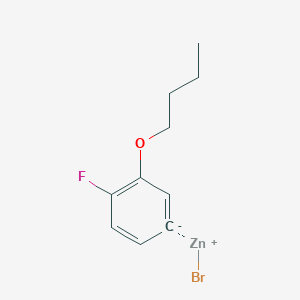
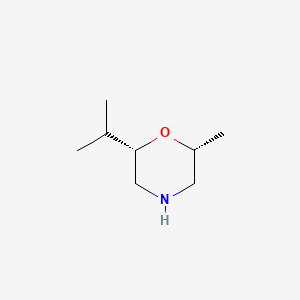
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)
